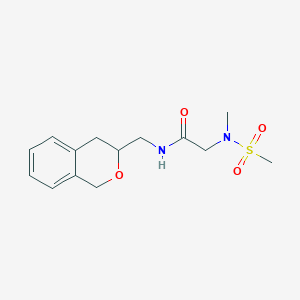
N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring an isochroman moiety, suggests potential biological activity and utility in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isochroman Moiety: Starting from a suitable precursor, the isochroman ring can be synthesized through cyclization reactions.
Attachment of Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Final Coupling: The final step involves coupling the isochroman moiety with the sulfonamide-acetamide fragment under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its antimicrobial or anticancer properties.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biological pathways in microorganisms or cancer cells.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Isochroman Derivatives: Compounds containing the isochroman ring, known for various biological activities.
Uniqueness
N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide is unique due to the combination of the isochroman moiety with the sulfonamide-acetamide structure. This unique structure may confer distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-[methyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-16(21(2,18)19)9-14(17)15-8-13-7-11-5-3-4-6-12(11)10-20-13/h3-6,13H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVUOPWTTMYTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1CC2=CC=CC=C2CO1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
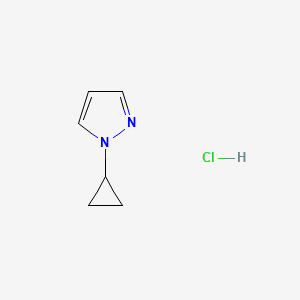
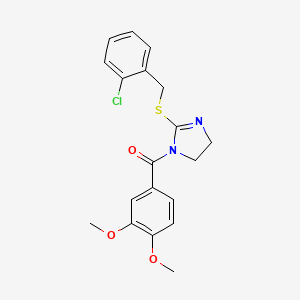
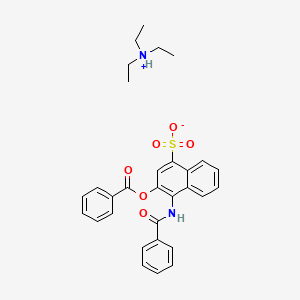
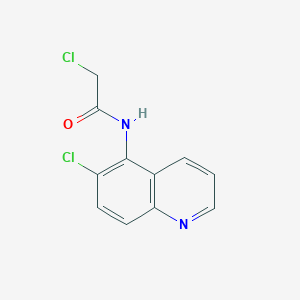
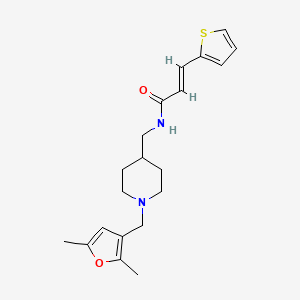
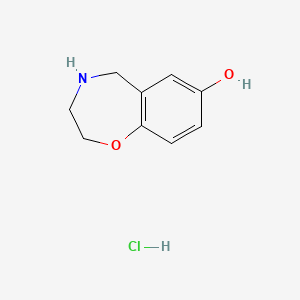
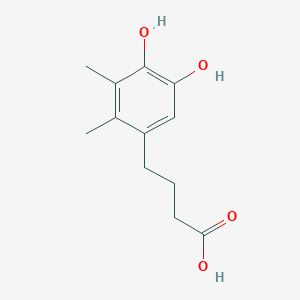
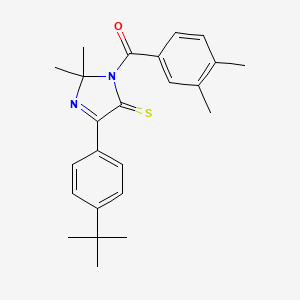
![1-Methyl-3-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2560283.png)
![N-(1-cyanocyclopentyl)-2-({5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2560284.png)
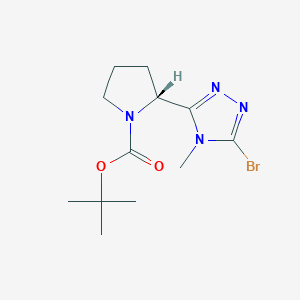
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methoxy-4-methylphenoxy)propanamide](/img/structure/B2560286.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2560287.png)
![tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2560289.png)
